Oxazole-5-acetic Acid
Overview
Description
Oxazole-5-acetic acid is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazole derivatives.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.
Van Leusen Reaction: This reaction involves the use of tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazoles.
Other Methods: Reactions of α-haloketones with formamide and the use of ionic liquids for one-pot synthesis are also common.
Industrial Production Methods:
- Industrial production often involves the use of catalytic systems, such as magnetic nanocatalysts, to enhance the efficiency and yield of oxazole derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can result in the cleavage of the oxazole ring, producing open-chain products.
Cycloaddition: this compound can participate in cycloaddition reactions, particularly at the 2,5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation.
Cycloaddition: Diels-Alder reactions involving oxazole as dienes are well-documented.
Major Products:
Scientific Research Applications
Oxazole-5-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole-5-acetic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Uniqueness:
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWBLBIYHZRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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